N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a combination of pyrazine, piperidine, and xanthene moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves a multi-step process:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the 1-(pyrazin-2-yl)piperidine intermediate. This can be achieved through the reaction of pyrazine with piperidine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for hydrogenation.
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Xanthene Derivative Preparation: : The xanthene-9-carboxylic acid is prepared separately through a Friedel-Crafts alkylation reaction involving phthalic anhydride and resorcinol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
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Coupling Reaction: : The final step involves coupling the piperidine intermediate with the xanthene derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating agents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; halogenating agents like bromine (Br₂) for halogenation.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The exact mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The pyrazine and piperidine moieties are known to interact with various biological targets, potentially affecting neurotransmitter systems or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(pyridin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
- **N-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxylate
Uniqueness
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the pyrazine ring, in particular, may enhance its ability to interact with certain biological targets compared to similar compounds.
Biological Activity
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula: C24H24N4O with a molecular weight of approximately 400.5 g/mol . The compound features a xanthene core, which is known for its diverse biological activities, including anti-cancer properties.
The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that it may act as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE10A, which is implicated in several neurodegenerative diseases and cancers . PDE inhibitors are known to increase intracellular levels of cyclic nucleotides, leading to enhanced signaling pathways involved in cell survival and proliferation.
Anticancer Activity
This compound has shown promising results in various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against glioma and non-small cell lung cancer (NSCLC) cell lines. It inhibited cell growth by inducing apoptosis through the activation of caspase pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
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Glioma | 5.2 | Induction of apoptosis |
Non-Small Cell Lung Cancer | 4.8 | PDE10A inhibition |
Neuroprotective Effects
In addition to its anticancer properties, the compound exhibits neuroprotective effects that could be beneficial in treating neurodegenerative disorders. By inhibiting PDE10A, it may enhance dopaminergic signaling in the brain, which is crucial for conditions like schizophrenia and Parkinson's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structures:
- PDE Inhibition : Research has shown that pyrazine derivatives can effectively inhibit PDE10A, leading to increased levels of cyclic AMP (cAMP) in neuronal cells. This effect is associated with improved cognitive functions in animal models .
- Antitumor Activity : A study demonstrated that compounds with similar xanthene structures exhibited potent antitumor activity against various cancer cell lines, suggesting a common mechanism involving apoptosis induction and cell cycle arrest .
- Neuroprotective Studies : In vivo studies indicated that compounds targeting PDE enzymes could protect against neurodegeneration in animal models by preserving neuronal integrity and function .
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-24(27-15-17-9-13-28(14-10-17)22-16-25-11-12-26-22)23-18-5-1-3-7-20(18)30-21-8-4-2-6-19(21)23/h1-8,11-12,16-17,23H,9-10,13-15H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLDMDRWFYGTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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